molecular formula C21H23N3OS B14259684 N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-49-5

N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide

Cat. No.: B14259684
CAS No.: 365430-49-5
M. Wt: 365.5 g/mol
InChI Key: FLPZMWLLHKOESI-UHFFFAOYSA-N
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Description

N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with a thioamide under basic conditions.

    Substitution Reactions: The thiazole derivative is then subjected to substitution reactions to introduce the ethyl and propyl groups at the appropriate positions.

    Coupling with Pyridine: The substituted thiazole is then coupled with a pyridine derivative through a condensation reaction to form the final product.

    Acetylation: The final step involves the acetylation of the amine group to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole and pyridine derivatives.

Scientific Research Applications

N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell division. By inhibiting DHFR, the compound can prevent the proliferation of cancer cells and microorganisms. Additionally, it may interact with other molecular pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can be compared with other thiazole derivatives, such as:

    2-chloro-N-[1-(4-propylphenyl)ethyl]acetamide: This compound has similar structural features but lacks the pyridine ring, which may result in different biological activities.

    Thiazole-based Antimicrobials: These compounds share the thiazole ring but differ in their substituents, leading to variations in their antimicrobial efficacy.

    Thiazole-based Anticancer Agents: Similar compounds with different substituents on the thiazole ring are studied for their anticancer properties, highlighting the importance of structural modifications in determining biological activity.

Properties

CAS No.

365430-49-5

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C21H23N3OS/c1-4-7-15-8-6-9-16(12-15)20-21(26-19(5-2)24-20)17-10-11-22-18(13-17)23-14(3)25/h6,8-13H,4-5,7H2,1-3H3,(H,22,23,25)

InChI Key

FLPZMWLLHKOESI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)NC(=O)C

Origin of Product

United States

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